While the provided abstracts do not detail the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate itself, similar compounds like Methyl (E)-3-(4-hydroxy-2-methoxyphenyl)propenoate have been synthesized from umbelliferone. [] This suggests potential synthetic routes for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate could involve similar starting materials and reactions like esterification and oxidation.
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS: 54177-02-5) is a specialized organic compound with systematic IUPAC name methyl 3-(2-methoxyphenyl)-3-oxopropanoate. It belongs to the β-ketoester family, characterized by a carbonyl group adjacent to an ester functionality. Alternative names include methyl 2-methoxyphenyl 3-oxobutyrate and 3-oxo-2-(2-methoxyphenyl)propanoic acid methyl ester. Its unique molecular architecture combines aromatic and highly reactive aliphatic segments, making it valuable for synthetic applications. Key identifiers are consolidated below: [1] [2] [3]
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 54177-02-5 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| MDL Number | MFCD03424780 |
| SMILES | O=C(OC)CC(C1=CC=CC=C1OC)=O |
| Purity | ≥95% (typical commercial grade) |
The compound’s structure integrates three critical functional groups:
Table 2: Structural Comparison of ortho-Substituted β-Ketoesters
| Compound | Substituent Position | Key Structural Distinction | |
|---|---|---|---|
| Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | Ortho (2-position) | Steric hindrance reduces aromatic-keto conjugation | |
| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Para (4-position) | Enhanced resonance stabilization | |
| Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | Ortho-hydroxy, para-methoxy | Intramolecular H-bonding possible | [5] [6] |
Since its first reported synthesis in the late 20th century, this β-ketoester has served as a precursor for heterocycles and natural product analogs. Its utility stems from:
Table 3: Key Synthetic Applications
| Application | Reaction Type | Product Class |
|---|---|---|
| Heterocycle Synthesis | Intramolecular Claisen condensation | Benzofurans/Coumarins |
| Asymmetric Reduction | Catalytic hydrogenation | Chiral β-hydroxyesters |
| Cross-Coupling | Transition metal catalysis | Biaryl derivatives |
Note: Compounds listed in tables:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1